

# Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of YCT529

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YCT529    |           |
| Cat. No.:            | B15542941 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **YCT529**, a first-in-class, non-hormonal oral male contraceptive candidate. The information is compiled from preclinical studies in animal models and Phase 1a clinical trials in humans, offering a valuable resource for professionals in drug development and reproductive health research.

## Introduction and Mechanism of Action

**YCT529** is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RAR- $\alpha$ ), a nuclear receptor critical for spermatogenesis.[1][2] Retinoic acid, a metabolite of Vitamin A, is essential for the development and maturation of sperm cells.[3] **YCT529** functions by competitively blocking the binding of retinoic acid to RAR- $\alpha$  in the testes, thereby inhibiting sperm production and release without affecting hormone levels.[4][5] This targeted, non-hormonal mechanism is designed to produce a reversible contraceptive effect with a favorable side-effect profile.

# **Signaling Pathway of YCT529**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]
- 5. Hormone-Free: YourChoice's Male Birth Control Safe So Far [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of YCT529]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542941#pharmacokinetic-and-pharmacodynamic-analysis-of-yct529]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com